3,6-Dibromo-2-(difluoromethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3Br2F2N |
|---|---|
Molecular Weight |
286.90 g/mol |
IUPAC Name |
3,6-dibromo-2-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2F2N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H |
InChI Key |
NDPBGYALFKPNJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)F)Br |
Origin of Product |
United States |
Reactivity and Transformation of 3,6 Dibromo 2 Difluoromethyl Pyridine and Its Derivatives
Nucleophilic Aromatic Substitution Reactions
The pyridine (B92270) ring is inherently electron-deficient compared to benzene, which facilitates nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly enhanced by the presence of electron-withdrawing groups. In 3,6-Dibromo-2-(difluoromethyl)pyridine, the difluoromethyl group (-CHF₂) acts as a potent electron-withdrawing substituent, further activating the pyridine nucleus towards nucleophilic attack.
The positions most susceptible to nucleophilic attack on a pyridine ring are C2, C4, and C6 (ortho and para to the nitrogen atom), as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. stackexchange.comchemicalforums.comuci.edu In the case of this compound, the bromine atom at the C6 position is situated in an activated ortho position relative to the ring nitrogen. Conversely, the bromine at the C3 position is in a meta position, which is not electronically activated for SNAr. quora.com
Consequently, nucleophilic displacement is highly regioselective, with nucleophiles preferentially replacing the bromine atom at the C6 position. The bromine at C3 remains largely unreactive under typical SNAr conditions. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to achieve this transformation. researchgate.netresearchgate.net
For instance, the reaction of 2,6-dibromopyridine (B144722) with primary or secondary amines selectively yields the corresponding 6-bromopyridin-2-amine derivatives in high yields. researchgate.net The substitution of the first bromine atom introduces an electron-donating amino group onto the ring, which deactivates the ring towards further nucleophilic attack, thus favoring monosubstitution. chemicalforums.com A similar outcome is expected for this compound, where the C6 bromine would be displaced.
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,6-Dibromopyridine | Pyrrolidine | Neat, Room Temp. | 6-Bromo-2-(pyrrolidin-1-yl)pyridine | High | chemicalforums.comresearchgate.net |
| 2,6-Dibromopyridine | Sodium Methoxide | CH₃OH, 50°C | 6-Bromo-2-methoxypyridine | - | chemicalforums.com |
| 2-Bromo-3-nitropyridine | Piperidine | Aqueous solution, 20°C | 2-(Piperidin-1-yl)-3-nitropyridine | - | researchgate.net |
| 2-Fluoropyridine | Various Amines | KF/Water | 2-Aminopyridines | Good | researchgate.net |
Modifications of the Difluoromethyl Group
The difluoromethyl group (CHF₂) is not merely an activating group; it is also a site for further chemical modification. The hydrogen atom on the difluoromethyl group is acidic and can be deprotonated under suitable basic conditions to generate a nucleophilic difluoro(pyridyl)methyl anion (ArCF₂⁻). acs.org This anion can then react with a variety of electrophiles, enabling the construction of new carbon-carbon bonds.
This transformation is typically achieved using a strong base, such as an alkali metal amide, often in the presence of a trapping agent to capture the resulting anion. acs.org For example, difluoromethyl (hetero)arenes can be deprotonated with potassium diisopropylamide (KN(iPr)₂) and the resulting anion can be trapped with various electrophiles like aldehydes, ketones, or alkyl halides. acs.org
Another avenue for modifying the difluoromethyl group involves radical-based C-H functionalization. researchgate.netnih.gov Methods for the direct C-H difluoromethylation of heteroarenes have been developed, and conceptually, the reverse reaction—functionalization of the C-H bond within the CHF₂ group—is also an active area of research. These methods often employ photoredox catalysis or hypervalent iodine reagents to generate difluoromethyl radicals that can participate in further reactions. acs.orgresearchgate.net
| Substrate Type | Reagents | Transformation | Product Type | Reference |
|---|---|---|---|---|
| Difluoromethylarene | 1) KN(iPr)₂ 2) Ph₂CO (Electrophile) | Deprotonation and Nucleophilic Addition | Ar-CF₂-C(OH)Ph₂ | acs.org |
| Pyridine | Oxazino pyridine intermediate, Radical CF₂H source | Radical C-H Difluoromethylation | Difluoromethylated Pyridine | researchgate.net |
| Pyridine | Ethyl bromodifluoroacetate (BrCF₂COOEt) | N-Difluoromethylation | N-Difluoromethylpyridinium salt | rsc.org |
| Heteroarene | [Bis(difluoroacetoxy)iodo]benzene, hv | Photolytic Radical C-H Difluoromethylation | Difluoromethylated Heteroarene | acs.org |
Reactivity of Bromine Substituents Towards Various Reagents
The two bromine atoms at the C3 and C6 positions exhibit distinct reactivity profiles, which can be exploited for selective functionalization. This differential reactivity is particularly evident in metal-catalyzed cross-coupling reactions and halogen-metal exchange processes. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine substituents. libretexts.orgacs.org The regioselectivity of these reactions on this compound is governed by both electronic and steric factors.
The C6-Br bond is ortho to the nitrogen, a position that is generally reactive in palladium-catalyzed couplings. The C3-Br bond is ortho to the bulky and electron-withdrawing -CHF₂ group. The strong electron-withdrawing nature of the -CHF₂ group makes the C3 position highly electron-deficient, which can facilitate the initial oxidative addition step of the catalytic cycle. libretexts.org However, the steric hindrance from the adjacent -CHF₂ group might disfavor the approach of the bulky catalyst. Conversely, the C6 position is less sterically hindered. This competition allows for the possibility of achieving selective mono-functionalization at either position by carefully choosing the catalyst, ligands, and reaction conditions. nih.gov
Halogen-Metal Exchange: Treatment with strong bases, such as organolithium reagents (e.g., n-butyllithium), at low temperatures can induce a halogen-metal exchange, converting a C-Br bond into a C-Li bond. The resulting organolithium species is a potent nucleophile that can be trapped with various electrophiles. The selectivity of this exchange is highly dependent on factors like the solvent, temperature, and the specific organolithium reagent used. researchgate.netflowfrontier.co.jp
For this compound, the C3-Br is adjacent to the acidic C4-H, and the C6-Br is adjacent to the acidic C5-H. The electron-withdrawing -CHF₂ group at C2 will increase the acidity of the C3 proton, but halogen-metal exchange is often faster than deprotonation at low temperatures. The C6-Br bond is generally more susceptible to exchange in 2,6-dihalopyridines. The precise outcome for this specific substrate would likely require experimental optimization to favor exchange at one position over the other. researchgate.netnih.gov
| Substrate | Reagents | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| 2,5-Dibromopyridine | n-BuLi, different solvents | Halogen-Metal Exchange | Solvent-controlled selective monolithiation at C2 or C5 | researchgate.net |
| Aryl Bromides | Arylboronic acid, Pd catalyst, Base | Suzuki-Miyaura Coupling | Forms C-C bonds | libretexts.orgacs.org |
| 2,6-Dibromopyridine | Pyrazoles, Pd catalyst, Base | Buchwald-Hartwig Amination | Forms C-N bonds, potential for selectivity | nih.gov |
| Aryl Bromides & Aryl Triflates | Ni and Pd dual catalyst system | Cross-Ullman Reaction | Selective cross-coupling of two different electrophiles | nih.gov |
Mechanistic Investigations of Reactions Involving 3,6 Dibromo 2 Difluoromethyl Pyridine Scaffolds
Elucidation of Reaction Mechanisms for Difluoromethylation Processes
The introduction of a difluoromethyl (CF2H) group into organic molecules can significantly alter their biological and physiological properties. nih.govuni-muenster.de This group can serve as a lipophilic hydrogen bond donor, making it a valuable isostere for hydroxyl or amide groups in drug design. cas.cnresearchgate.net The mechanisms for installing this group onto pyridine (B92270) rings are varied and include nucleophilic, electrophilic, and radical pathways. cas.cnmdpi.com
Recent studies have focused on the direct C-H difluoromethylation of pyridines, which represents an efficient route to these compounds. nih.gov One innovative strategy involves the temporary dearomatization of the pyridine ring to form oxazino pyridine intermediates. uni-muenster.deresearchgate.net These intermediates, behaving as dienamines, exhibit nucleophilic character at the C3 (meta) and C5 positions. researchgate.net This altered reactivity allows for a radical-based meta-C-H difluoromethylation, a challenging transformation due to the inherent electronic nature of the pyridine core. nih.govresearchgate.net The selectivity can be switched to the C4 (para) position by treating the oxazino pyridine with acid, which generates a pyridinium (B92312) salt. This salt then undergoes a highly regioselective Minisci-type radical alkylation at the para-position. nih.gov The difluoromethyl radical (•CF2H) itself is considered nucleophilic, which initially posed challenges for its reaction with the electron-rich oxazino intermediate under certain conditions. nih.gov
Another mechanistic pathway involves the direct N-difluoromethylation of pyridines using reagents like ethyl bromodifluoroacetate. nih.gov This process is proposed to occur via a two-step sequence: an initial N-alkylation where the pyridine nitrogen acts as a nucleophile attacking the electrophilic carbon of the reagent, followed by in situ hydrolysis and decarboxylation to yield the N-difluoromethylated product. nih.gov Evidence for this direct nucleophilic attack mechanism, rather than a pathway involving a difluorocarbene intermediate, includes the isolation and characterization of the intermediate N-alkylation adduct. nih.gov
Kinetic and Mechanistic Studies of Bromination Reactions on Pyridine Derivatives
While specific kinetic studies on 3,6-Dibromo-2-(difluoromethyl)pyridine are not extensively documented, mechanistic insights can be drawn from detailed investigations into the bromination of related pyridine derivatives, such as pyridones. acs.orgcdnsciencepub.comcdnsciencepub.com The bromination of these systems is highly dependent on the pH of the aqueous medium, which dictates the nature of the reactive species. acs.orgresearchgate.net
For 2-pyridone, which exists in tautomeric equilibrium with 2-hydroxypyridine, the reaction with aqueous bromine proceeds through different pathways based on pH. acs.org
At pH < 6: Bromination occurs primarily on the major tautomer, 2-pyridone, with a preference for attack at the 3-position. acs.org
At pH > 6: The reaction proceeds via the conjugate anion, with the major attack likely occurring at the 5-position. acs.org
Similarly, studies on 4-pyridone show that it reacts with bromine via the predominant pyridone tautomer at pH < 6 and through its conjugate anion at pH > 6. cdnsciencepub.comcdnsciencepub.comresearchgate.netingentaconnect.com Kinetic data reveal that the monobrominated derivative of 4-pyridone is often more reactive toward a second bromination than the parent compound. cdnsciencepub.comcdnsciencepub.com This is attributed to the lower pKa values of the monobromo derivative, facilitating the formation of the highly reactive conjugate anion, which leads to facile dibromination. cdnsciencepub.comresearchgate.net From a reactivity perspective, pyridones and their anions behave mechanistically like substituted phenoxide ions. acs.orgcdnsciencepub.comcdnsciencepub.com
| Substrate | pH Range | Reacting Species | Position of Attack | Reference |
| 2-Pyridone | < 6 | 2-Pyridone Tautomer | 3-position | acs.org |
| 2-Pyridone | > 6 | Conjugate Anion | 5-position | acs.org |
| 4-Pyridone | < 6 | 4-Pyridone Tautomer | 3-position | cdnsciencepub.comcdnsciencepub.com |
| 4-Pyridone | > 6 | Conjugate Anion | 3,5-positions | cdnsciencepub.comcdnsciencepub.com |
Mechanistic Pathways in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for C-C bond formation and are central to the functionalization of scaffolds like this compound. mdpi.com The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comnih.govyoutube.com
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., the dibromopyridine), inserting into the carbon-halogen bond to form a palladium(II) intermediate. This is often the rate-determining step. youtube.com
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide. nih.govyoutube.com
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the new C-C bond, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. nih.govyoutube.com A cis-arrangement of the two organic ligands is necessary for this step to occur, which may require a trans-to-cis isomerization. youtube.com
The choice of catalyst and, crucially, the supporting ligands, is paramount in controlling the efficiency and selectivity of cross-coupling reactions. nih.govacs.org Ligands stabilize the palladium catalyst and modulate its electronic and steric properties. nih.gov
Initially, simple triarylphosphines were used, but significant advances came with the development of sterically bulky and electron-rich ligands, such as dialkylbiarylphosphines (e.g., RuPhos) and N-heterocyclic carbenes (NHCs) (e.g., IPr). nih.govnih.govresearchgate.net These advanced ligands promote the oxidative addition of less reactive aryl chlorides and enhance the rate of reductive elimination, leading to higher catalyst turnover and allowing for reactions at lower temperatures. nih.govresearchgate.net
For polyhalogenated substrates like this compound, controlling which halogen undergoes reaction (chemoselectivity) is a significant challenge. Generally, in dihalopyridines, the reactivity of the C-X bonds is influenced by both steric and electronic factors. Oxidative addition of the palladium catalyst typically occurs preferentially at the more electron-deficient or less sterically hindered position. researchgate.net
In the case of 2,5-dihalopyridines or pyrimidines, the C2 position is generally more electron-deficient and reactive than the C5 position. nih.govnih.gov However, this inherent reactivity can be overridden by the choice of catalyst and ligands. For instance, in the cross-coupling of 2,4-dichloropyridines, conventional palladium catalysts often favor reaction at the C2 position. nih.gov Yet, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand can reverse this selectivity, promoting coupling at the C4 position. nih.gov This demonstrates that selectivity can be under ligand control. nih.gov
Furthermore, studies on 2,4-dibromopyridine (B189624) in Suzuki reactions showed that coupling occurs regioselectively at the C2 position. researchgate.net This selectivity is explained by the electrophilic character of the C-Br bonds, where the relative reactivity mirrors that of the corresponding monobromopyridines. researchgate.net Mechanistic studies indicated that the formation of the dicoupled product does not proceed through a double oxidative addition to a single palladium center. researchgate.net These insights are critical for predicting and controlling the outcome of sequential cross-coupling reactions on the this compound scaffold to build molecular complexity in a controlled manner. researchgate.net
| Dihalopyridine Substrate | Catalytic System | Major Coupling Position | Mechanistic Rationale | Reference |
| 2,4-Dichloropyridine | Standard Pd catalysts | C2 | Higher electrophilicity at C2 | nih.gov |
| 2,4-Dichloropyridine | Pd / Sterically hindered NHC | C4 | Ligand-controlled steric effects | nih.gov |
| 2,4-Dibromopyridine | Pd(PPh3)4 or Pd2dba3/PCy3 | C2 | Inherent electrophilicity of C-Br bond | researchgate.net |
| 5-Bromo-2-chloropyrimidine | Pd-catalyzed (R3In) | C5 (Br) | Greater reactivity of C-Br over C-Cl | nih.gov |
Cross-coupling reactions involving substituted aryl or heteroaryl rings can lead to products with axial chirality, a phenomenon known as atropisomerism. acs.orgnih.gov Atropisomers are stereoisomers that arise from hindered rotation (high rotational barrier) around a single bond, most commonly the C-C bond connecting two aromatic rings. nih.govstereoelectronics.org For the products of cross-coupling with this compound, the substituents ortho to the newly formed aryl-aryl bond (i.e., the difluoromethyl group at C2 and the remaining bromine at C6) can sterically hinder free rotation, potentially leading to stable, separable atropisomeric enantiomers. stereoelectronics.org
The stability of atropisomers is classified based on their half-life for racemization (t1/2) at a given temperature (e.g., 37 °C): acs.orgnih.gov
Class 1: Rapidly interconverting (t1/2 < 60 s)
Class 2: Separable but may racemize under certain conditions (60 s < t1/2 < 4.5 years)
Class 3: Configurationally stable (t1/2 > 4.5 years)
In pharmaceutical research, atropisomerism has transitioned from a potential complication to a deliberate design strategy, as different atropisomers can exhibit distinct pharmacological profiles and target selectivities. acs.org The ability to control the formation of a single atropisomer (atroposelective synthesis) is therefore a significant goal in modern organic chemistry. acs.org Understanding the conformational preferences and rotational barriers through computational and experimental studies is key to leveraging atropisomerism in molecules derived from substituted pyridine systems. nih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Rationalizing Reaction Selectivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is particularly effective in rationalizing and predicting the outcomes of chemical reactions. DFT calculations can model various molecular properties to explain why a reaction favors one pathway or product over another, a concept known as selectivity.
In the context of substituted pyridines, DFT calculations are crucial for understanding regioselectivity in functionalization reactions. For instance, the introduction of groups like the difluoromethyl group onto a pyridine (B92270) ring can be directed to specific positions (meta, para, etc.). nih.govresearchgate.netnih.govuni-muenster.de Theoretical calculations help to elucidate the underlying factors controlling this site preference. By calculating the energies of potential intermediates and transition states, researchers can determine the most energetically favorable reaction pathway. This approach has been successfully applied to understand the regioselective C-H difluoromethylation of various pyridine derivatives, a process of significant interest in medicinal and agricultural chemistry. nih.govuni-muenster.de
While specific DFT studies focused solely on 3,6-Dibromo-2-(difluoromethyl)pyridine are not widely available in the general literature, the principles from studies on related compounds can be applied. Calculations would typically involve optimizing the geometry of the molecule and mapping the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers. This information is key to predicting how the molecule will interact with different reagents.
Table 1: Representative DFT Functionals and Basis Sets for Pyridine Derivatives
| Method Component | Description | Common Examples |
|---|---|---|
| Functional | Approximates the exchange-correlation energy in DFT. The choice of functional impacts the accuracy of the calculation. | B3LYP, M06-2X, ωB97X-D |
| Basis Set | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accuracy at a higher computational cost. | 6-31G(d,p), 6-311+G(d,p), def2-TZVP |
This table represents common methods used for computational studies on organic molecules like pyridine derivatives, as seen in various theoretical investigations. nih.govmdpi.com
Prediction of Electronic Effects on Reactivity and Regioselectivity
Bromine Atoms (at C3 and C6): Bromine is an electronegative atom that acts as an electron-withdrawing group through induction (-I effect). It pulls electron density away from the pyridine ring, making the ring generally less reactive towards electrophilic substitution. However, through resonance (+R effect), its lone pairs can donate electron density to the ring, which can influence the orientation of incoming groups.
Difluoromethyl Group (at C2): The -CHF₂ group is a strong electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This effect significantly deactivates the pyridine ring towards electrophiles and influences the acidity of nearby C-H bonds.
Computational methods can quantify these electronic effects. By calculating properties such as atomic charges (e.g., Mulliken or NBO charges) and mapping the molecular electrostatic potential (MEP), a clear picture of the electron distribution emerges. For this compound, such a map would likely show significant electron deficiency on the pyridine ring, particularly near the substituted positions. The nitrogen atom, being the most electronegative atom in the ring, will remain a site of high electron density and the primary center for protonation or coordination. These computational predictions are vital for explaining the regioselectivity observed in nucleophilic substitution or metal-catalyzed cross-coupling reactions, where different positions on the ring exhibit varied reactivity. researchgate.net
Modeling of Reaction Intermediates and Transition States
A deeper understanding of a reaction mechanism requires the characterization of transient species, such as reaction intermediates and transition states. Computational modeling is an indispensable tool for this purpose, as these species are often too unstable and short-lived to be observed experimentally.
For a molecule like this compound, theoretical studies could model various reaction types:
Nucleophilic Aromatic Substitution (SNAr): DFT calculations can be used to model the Meisenheimer complex, which is the key intermediate in SNAr reactions. By comparing the energies of intermediates formed by nucleophilic attack at different positions, the preferred reaction site can be predicted.
Metal-Catalyzed Cross-Coupling: Reactions like Suzuki or Buchwald-Hartwig couplings are common for brominated pyridines. Computational modeling can elucidate the mechanism by calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps. The transition state for the rate-determining step can be identified, providing insight into the reaction kinetics.
The process involves locating these structures on the potential energy surface. Transition states are first-order saddle points, representing the maximum energy barrier along the reaction coordinate, while intermediates are local minima. The calculated energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate. These detailed mechanistic insights, derived from computational models, are fundamental to optimizing reaction conditions and designing more efficient synthetic routes. acs.org
Advanced Characterization Techniques in Chemical Research of 3,6 Dibromo 2 Difluoromethyl Pyridine
Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are paramount for elucidating the precise connectivity of atoms within a molecule. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful and commonly employed methods for the structural characterization of organic compounds like 3,6-Dibromo-2-(difluoromethyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would be essential.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine atoms and the difluoromethyl group. The proton of the difluoromethyl group would likely appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbon atom of the difluoromethyl group would exhibit a characteristic triplet in the proton-coupled spectrum. The chemical shifts of the pyridine ring carbons would be significantly affected by the attached bromine and difluoromethyl substituents.
¹⁹F NMR: The fluorine NMR is particularly informative for fluorinated compounds. It would show a signal corresponding to the two equivalent fluorine atoms of the difluoromethyl group, likely appearing as a doublet due to coupling with the proton of that group.
Hypothetical NMR Data for this compound
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| ¹H | 7.0 - 8.0 | d, t | J(H,H), J(H,F) |
| ¹³C | 110 - 160 | s, t | J(C,F) |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula. The mass spectrum would display a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
Expected Mass Spectrometry Fragmentation
| Fragment Ion | Description |
|---|---|
| [M]+ | Molecular ion |
| [M-Br]+ | Loss of a bromine atom |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality would be required.
The crystallographic analysis would provide definitive information on:
Bond lengths and angles within the molecule.
The conformation of the difluoromethyl group relative to the pyridine ring.
Intermolecular interactions, such as halogen bonding or π-π stacking, in the solid state.
The crystal packing arrangement.
This data is crucial for understanding the solid-state properties of the compound and for computational modeling studies.
Hypothetical Crystallographic Data Table
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a widely used method for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would likely be developed. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). The purity of the compound would be determined by the percentage of the total peak area corresponding to the main component.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile compounds. Given the likely volatility of this compound, GC could be used for purity assessment. The retention time would be characteristic of the compound under specific chromatographic conditions, and the coupled mass spectrometer would provide structural confirmation of the eluted peak.
Typical Chromatographic Purity Data
| Technique | Column | Mobile Phase/Carrier Gas | Purity (%) |
|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water | >98% |
By employing these advanced characterization techniques, a comprehensive and unambiguous understanding of the chemical identity, structure, and purity of this compound can be achieved, which is a prerequisite for any further investigation or application of this compound.
Research Applications and Potential Areas of Further Investigation
Role as Synthetic Intermediates in Complex Organic Synthesis
The presence of multiple reactive sites on the 3,6-Dibromo-2-(difluoromethyl)pyridine core makes it a versatile building block in complex organic synthesis. The bromine atoms at the 3- and 6-positions can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. The difluoromethyl group at the 2-position is a bioisostere for hydroxyl and thiol groups and can enhance the metabolic stability and lipophilicity of a molecule, properties that are highly desirable in the development of new pharmaceuticals and agrochemicals. arborpharmchem.comnih.govresearchgate.net
While specific examples of complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, the synthetic utility of similarly substituted pyridines is well-established. For instance, various functionalized pyridines serve as key intermediates in the synthesis of insecticidal agents and other biologically active compounds. acs.org The strategic placement of the bromine and difluoromethyl groups on the pyridine (B92270) ring allows for sequential and site-selective reactions to build up molecular complexity.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted pyridine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted pyridine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted pyridine |
| Lithiation-Electrophile Quench | n-BuLi, then electrophile (e.g., CO2) | Carboxylated pyridine |
Ligand Design in Catalysis (e.g., Directed C-H Activation)
The pyridine nitrogen atom in this compound can act as a coordinating site for transition metals, making it a candidate for incorporation into ligand scaffolds for catalysis. In particular, the field of directed C-H activation has seen the extensive use of pyridine-containing molecules to guide metal catalysts to specific C-H bonds for functionalization. nih.gov The electronic properties of the pyridine ring, influenced by the electron-withdrawing difluoromethyl group and the bromine atoms, can modulate the coordinating ability of the nitrogen atom and, consequently, the catalytic activity of the resulting metal complex.
The development of ligands for palladium(II)-catalyzed C-H functionalization often involves the use of substituted pyridines. nih.gov While direct applications of this compound in ligand design are still emerging, the principles of ligand-enabled nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone highlight the potential for pyridine-based ligands to control reaction selectivity. researchgate.netcas.cnsciengine.com The steric and electronic profile of this compound could be exploited to create ligands that promote specific and challenging C-H activation reactions.
Exploration in Materials Science (e.g., Photophysical Properties, Mechanochromic Luminescence)
Fluorinated and halogenated organic compounds often exhibit unique photophysical properties, making them attractive for applications in materials science, such as in organic light-emitting diodes (OLEDs) and sensors. nih.govubc.cast-andrews.ac.uk The introduction of bromine atoms and a difluoromethyl group to the pyridine core can significantly influence the electronic structure and intermolecular interactions of the molecule, potentially leading to interesting luminescent or mechanochromic behaviors.
Research on boron-difluoride complexes with π-expanded pyridine ligands has shown that halogenation can induce mechanochromic properties, where the material changes its color or luminescence in response to mechanical stimuli like grinding or shearing. elsevierpure.com While the photophysical properties of this compound have not been specifically reported, studies on other pyridine-based luminogens suggest that the combination of a pyridine core with electron-withdrawing groups can lead to materials with aggregation-induced emission enhancement (AIEE) properties. nih.gov Further investigation into the solid-state properties of this compound and its derivatives could uncover novel materials with interesting optical characteristics.
Development of Novel Methodologies for Pyridine Functionalization
The synthesis and functionalization of polysubstituted pyridines are of great interest in medicinal and materials chemistry. researchgate.netresearchgate.netnih.gov The compound this compound serves as an excellent platform for developing and showcasing novel methodologies for pyridine functionalization. The distinct reactivity of the C-Br bonds at the 3- and 6-positions, as well as the potential for C-H activation at other positions on the ring, allows for the exploration of site-selective reactions.
Recent advancements in the direct C-H fluorination of pyridines and the introduction of difluoromethyl groups at various positions highlight the ongoing efforts to develop more efficient and selective methods for modifying this important heterocyclic core. nih.govnih.govuni-muenster.de The synthesis of this compound itself likely presents challenges that can spur the development of new synthetic strategies.
Scope and Limitations of Current Synthetic Approaches for this compound
The synthesis of polysubstituted pyridines, especially those with a combination of halogen and fluorinated alkyl groups, can be challenging. nih.govnih.govacs.orgresearchgate.netnih.gov The synthesis of this compound likely involves a multi-step sequence, potentially starting from a pre-functionalized pyridine or through a de novo ring construction strategy.
One common approach to similar structures involves the halogenation of a pre-existing pyridine derivative. For example, the synthesis of 3,6-Dibromo-2-methylpyridine involves the bromination of 2-methylpyridine. nbinno.com Introducing the difluoromethyl group can be achieved through various methods, though these often require specialized reagents and conditions.
Table 2: Potential Challenges in the Synthesis of this compound
| Challenge | Description |
| Regioselectivity | Controlling the position of bromination and difluoromethylation on the pyridine ring can be difficult, often leading to mixtures of isomers. |
| Harsh Reaction Conditions | Some halogenation and fluorination reactions require harsh conditions that may not be compatible with other functional groups. |
| Availability of Starting Materials | The starting materials for a multi-step synthesis may not be readily available or may be expensive. |
| Purification | Separating the desired product from isomers and byproducts can be challenging and may require multiple purification steps. |
The development of more efficient, scalable, and cost-effective synthetic routes to this compound and related compounds remains an active area of research. Overcoming the current limitations will be crucial for unlocking the full potential of this versatile chemical building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
